3-(4-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, which is fused with a carboxamide group and substituted with a nitrobenzamido and phenyl group
Mechanism of Action
Target of Action
Similar compounds, such as 4-cinnamamido- and 2-phenoxyacedamido-1h-pyrazol-5-yl)benzamides, have been studied for their antimicrobial, antibiofilm, and antiproliferative activities .
Mode of Action
It’s worth noting that benzamide derivatives, which this compound is a part of, are known to interact with their targets through various mechanisms . For instance, they can inhibit enzymes or modulate receptor activity, leading to changes in cellular processes.
Biochemical Pathways
For example, 2-phenylethylamine, a compound structurally related to benzamides, plays a vital role in the synthesis of catecholamines .
Result of Action
Similar compounds have been found to exhibit antimicrobial, antibiofilm, and antiproliferative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-nitrobenzamide from 4-nitrobenzoic acid through condensation with ammonia in the presence of a catalytic system . The next step involves the formation of the benzofuran ring system, which can be achieved through cyclization reactions involving appropriate precursors. The final step includes the coupling of the benzofuran derivative with 4-nitrobenzamide and phenyl groups under suitable conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-efficiency catalytic systems, solvent selection, and reaction condition optimization. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using reducing agents such as zinc in the presence of acetic acid.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like zinc, sodium borohydride, or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Reduction: Reduction of the nitro group forms the corresponding amino derivative.
Substitution: Electrophilic substitution can introduce various functional groups onto the benzofuran ring, leading to a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and can be used in the development of new synthetic methodologies.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure.
Comparison with Similar Compounds
Similar Compounds
3-(4-nitrobenzamido)pyrazine-2-carboxamide: Similar in structure but contains a pyrazine ring instead of a benzofuran ring.
2-phenoxyacetamido-(1H-pyrazol-5-yl)benzamides: These compounds share the benzamide moiety but differ in the heterocyclic ring system.
Uniqueness
3-(4-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide is unique due to its benzofuran ring system, which imparts distinct chemical and biological properties. The presence of both nitro and phenyl groups enhances its reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
3-[(4-nitrobenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5/c26-21(14-10-12-16(13-11-14)25(28)29)24-19-17-8-4-5-9-18(17)30-20(19)22(27)23-15-6-2-1-3-7-15/h1-13H,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRBICMJPYWNED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.